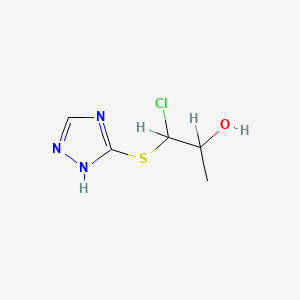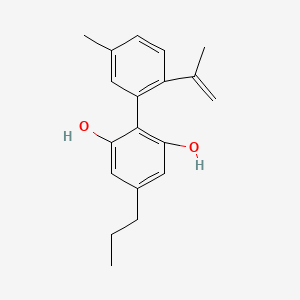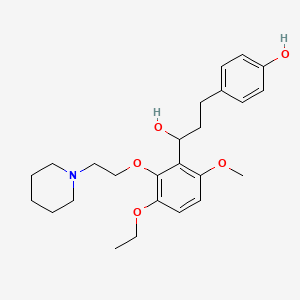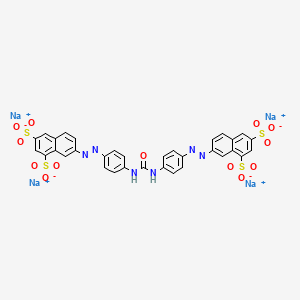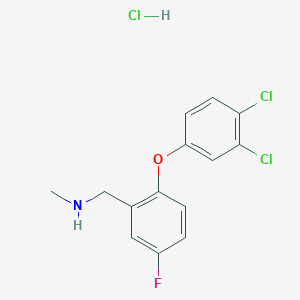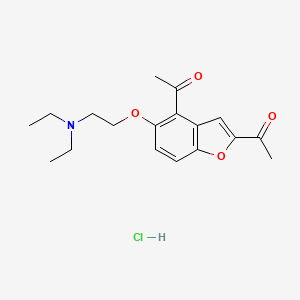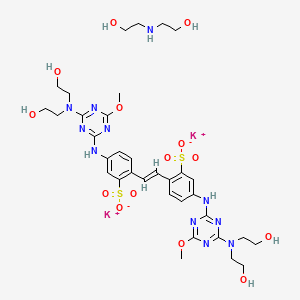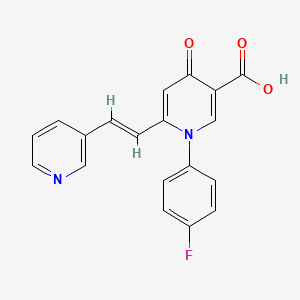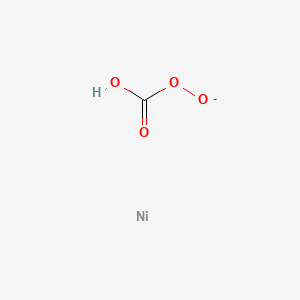
Nickel hydroxycarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel hydroxycarbonate, with the chemical formula Ni₃(CO₃)(OH)₄·3H₂O, is an inorganic compound that appears as a green crystalline solid. It is primarily used in the production of nickel catalysts, pigments, and as a precursor for other nickel compounds. This compound is known for its unique properties, including its ability to act as a catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Nickel hydroxycarbonate can be synthesized through several methods, including co-precipitation and hydrothermal synthesis. One common method involves the reaction of nickel sulfate heptahydrate (NiSO₄·7H₂O) with sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction is typically carried out at elevated temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through a continuous precipitation process. This involves the controlled addition of nickel sulfate and sodium carbonate solutions into a reactor, where the temperature and pH are carefully monitored. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
化学反応の分析
Types of Reactions: Nickel hydroxycarbonate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form nickel oxide (NiO), carbon dioxide (CO₂), and water (H₂O).
Reduction: It can be reduced to metallic nickel (Ni) using hydrogen gas (H₂) at high temperatures.
Substitution: It reacts with acids to form nickel salts and carbon dioxide.
Common Reagents and Conditions:
Decomposition: Heating at temperatures above 300°C.
Reduction: Hydrogen gas at temperatures around 400-600°C.
Substitution: Reaction with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature.
Major Products Formed:
Decomposition: Nickel oxide (NiO), carbon dioxide (CO₂), and water (H₂O).
Reduction: Metallic nickel (Ni) and water (H₂O).
Substitution: Nickel chloride (NiCl₂) or nickel sulfate (NiSO₄) and carbon dioxide (CO₂).
科学的研究の応用
Nickel hydroxycarbonate has a wide range of applications in scientific research, including:
Catalysis: It is used as a precursor for the preparation of nickel-based catalysts, which are essential in hydrogenation and other chemical reactions.
Pigments: It is used in the production of green pigments for ceramics and glass.
Battery Materials: Research has shown its potential use in the development of nickel-based battery materials.
Environmental Applications: It is used in the removal of heavy metals from wastewater through adsorption processes.
作用機序
The mechanism by which nickel hydroxycarbonate exerts its effects is primarily through its ability to release nickel ions (Ni²⁺) in solution. These ions can interact with various molecular targets and pathways, including:
Catalytic Sites: Nickel ions can act as active sites in catalytic reactions, facilitating the conversion of reactants to products.
Adsorption Sites: In environmental applications, nickel ions can adsorb onto contaminants, aiding in their removal from water.
類似化合物との比較
Nickel hydroxycarbonate can be compared with other nickel compounds, such as nickel hydroxide (Ni(OH)₂) and nickel carbonate (NiCO₃). While all these compounds contain nickel, they differ in their chemical properties and applications:
Nickel Hydroxide (Ni(OH)₂): Primarily used in battery applications and as a precursor for nickel catalysts.
Nickel Carbonate (NiCO₃): Used in the production of nickel catalysts and pigments, similar to this compound, but with different reactivity and stability.
This compound stands out due to its unique combination of properties, making it a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
12122-15-5 |
|---|---|
分子式 |
CHNiO4- |
分子量 |
135.71 g/mol |
IUPAC名 |
nickel;oxido hydrogen carbonate |
InChI |
InChI=1S/CH2O4.Ni/c2-1(3)5-4;/h4H,(H,2,3);/p-1 |
InChIキー |
LYSDEYHXZISRAX-UHFFFAOYSA-M |
正規SMILES |
C(=O)(O)O[O-].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


